Setipiprant

Overview

Description

Setipiprant (ACT-129968) is an orally active, selective antagonist of the prostaglandin D2 (PGD2) receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) . It was initially developed for allergic conditions such as asthma and seasonal allergic rhinitis (AR) due to its ability to inhibit CRTH2-mediated eosinophil and basophil activation, as well as Th2 cytokine release (IL-4, IL-5, IL-13) . However, while Phase 2 trials suggested dose-dependent efficacy in AR, Phase 3 trials failed to confirm clinical benefits, leading to discontinuation of its development for AR . This compound was later repurposed for androgenetic alopecia (AGA) but also failed to show efficacy in Phase 2a trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Setipiprant is synthesized through a multi-step process involving the formation of a naphthalenecarboxamide derivative. The key steps include:

Formation of the naphthoyl intermediate: This involves the reaction of 1-naphthoyl chloride with an appropriate amine to form the naphthoyl intermediate.

Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridoindole core.

Fluorination: Introduction of a fluorine atom at the desired position on the naphthalene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Setipiprant undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can undergo oxidation to form hydroxylated derivatives.

Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form alcohol derivatives.

Substitution: The fluorine atom on the naphthalene ring can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Hydroxylated this compound derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Halogen-substituted this compound derivatives.

Scientific Research Applications

Therapeutic Applications in Allergic Conditions

1.1 Allergic Rhinitis

Setipiprant has been studied extensively for its efficacy in treating allergic rhinitis. In a Phase 2 trial, this compound was administered at doses ranging from 100 mg to 1000 mg twice daily to assess its impact on nasal symptoms during pollen seasons. The results indicated a statistically significant improvement in daytime nasal symptom scores compared to placebo in the Phase 2 trial, although similar improvements were not observed in the subsequent Phase 3 trial .

Table 1: Summary of Clinical Trials for Allergic Rhinitis

| Trial Phase | Number of Participants | Dose (mg) | Primary Endpoint | Result |

|---|---|---|---|---|

| Phase 2 | 579 | 100-1000 | Daytime Nasal Symptom Scores | Significant improvement vs placebo |

| Phase 3 | 630 | 1000 | Daytime Nasal Symptom Scores | No significant effect vs placebo |

1.2 Asthma

In addition to allergic rhinitis, this compound has been explored for its potential to manage asthma symptoms. A multicenter, double-blind, placebo-controlled study demonstrated that this compound was well tolerated and offered protection against allergen-induced airway hyper-responsiveness .

Applications in Hair Loss Treatment

2.1 Androgenetic Alopecia

This compound has also been investigated as a treatment for androgenetic alopecia in males. A randomized controlled trial involving 169 participants assessed the safety and efficacy of this compound compared to placebo and finasteride. The study aimed to measure changes in hair count and self-assessment scores over a period of 24 weeks. Despite being well tolerated, this compound did not show significant improvements in hair growth compared to placebo .

Table 2: Efficacy Results for Androgenetic Alopecia

| Treatment Group | Number of Participants | Completed Study (%) | Hair Count Change (Mean) | Efficacy vs Placebo |

|---|---|---|---|---|

| Placebo | 74 | 64.9 | - | Baseline |

| This compound | 83 | 68.7 | Not significant | No improvement |

| Finasteride | 12 | 66.7 | Greater than placebo | Yes |

Mechanism of Action

Setipiprant exerts its effects by binding to the DP2 receptor with high affinity, thereby blocking the action of prostaglandin D2 (PGD2) on these receptors. The DP2 receptor is a G-protein-coupled receptor expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes. By antagonizing the DP2 receptor, this compound prevents the activation of type 2 helper T cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .

Comparison with Similar Compounds

Pharmacological Comparison with Similar CRTH2 Antagonists

CRTH2 antagonists target the PGD2/CRTH2 pathway, a key driver of allergic inflammation. Below is a comparison of Setipiprant with other notable CRTH2 antagonists:

Table 1: Pharmacological Properties of CRTH2 Antagonists

Pharmacokinetic and Formulation Differences

- This compound : Exhibits dose-proportional pharmacokinetics but lower plasma concentrations in Phase 3 (1788 ng/mL) compared to Phase 2 (2276 ng/mL) due to tablet vs. capsule formulation differences . Primarily excreted unchanged in feces (50% of dose), with metabolites M7 and M9 contributing 20% and 9.3%, respectively .

- ACT-453859 : Achieved sustained CRTH2 blockade for 24 hours with once-daily dosing, outperforming this compound’s twice-daily regimen . However, safety concerns necessitated structural optimization to ACT-774312 .

- Fevipiprant : Demonstrated longer half-life and better target engagement in asthma but failed to meet minimal clinically important differences in Phase 3 .

Clinical Efficacy and Trial Outcomes

Allergic Rhinitis (AR)

- placebo. Placebo effects and formulation issues may explain discrepancies .

- OC000459 : Demonstrated symptom relief in AR trials, supporting CRTH2 antagonism as a viable mechanism .

Asthma

- This compound : Reduced late-phase allergen-induced asthma response by 25.6% but lacked impact on early-phase reactions .

- Fevipiprant: Significantly reduced sputum eosinophils in moderate-to-severe asthma but lacked clinical relevance .

Androgenetic Alopecia (AGA)

- placebo, despite preclinical promise .

Biological Activity

Setipiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily investigated for its potential therapeutic applications in allergic conditions, androgenetic alopecia, and other inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound's primary mechanism involves the inhibition of the DP1 receptor, which is implicated in various inflammatory processes. Additionally, recent studies have uncovered its role as an aldose reductase inhibitor , suggesting a multifaceted approach to its anti-inflammatory effects:

- Aldose Reductase Inhibition : this compound has been shown to inhibit aldose reductase activity effectively. In vitro studies demonstrated that this compound inhibited both rat and human recombinant aldose reductase with IC50 values of 141 nM for rat and approximately four times higher for human enzymes. This inhibition is significant in reducing harmful lipid peroxidation products, which are relevant in inflammatory pathways .

- Molecular Interactions : Molecular docking studies indicate that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the aldose reductase binding site, enhancing its inhibitory efficacy .

Efficacy in Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy in treating allergic rhinitis and androgenetic alopecia. The following sections summarize key findings from these trials.

Allergic Rhinitis

Two pivotal clinical trials assessed the efficacy of this compound in patients with seasonal allergic rhinitis:

-

Phase 2 Trial :

- Participants : 579 adults aged 18-70.

- Doses : this compound was administered at doses ranging from 100 mg to 1000 mg twice daily.

- Results : A statistically significant improvement in daytime nasal symptom scores (DNSS) was observed with the 1000 mg dose compared to placebo (−0.15; p = 0.030). However, this effect was not replicated in the subsequent Phase 3 trial .

- Phase 3 Trial :

Androgenetic Alopecia

This compound was also evaluated for its potential to promote hair growth in males with androgenetic alopecia:

- Study Design : A double-blind, multicenter trial involving 169 males aged 18-49.

- Results : The treatment did not demonstrate significant improvements in hair growth compared to placebo across primary endpoints such as target area hair count (TAHC) and blinded self-assessment . Adverse events were mild or moderate, with no serious treatment-related complications reported .

Summary of Findings

The following table summarizes the key findings from clinical trials on this compound's efficacy:

| Study Type | Condition | Dose (mg) | Primary Endpoint | Result |

|---|---|---|---|---|

| Phase 2 Trial | Allergic Rhinitis | 1000 b.i.d. | DNSS | Significant improvement |

| Phase 3 Trial | Allergic Rhinitis | 1000 b.i.d. | DNSS | No significant effect |

| Phase 2 Trial | Androgenetic Alopecia | 2000 (1000 b.i.d.) | TAHC | No significant effect |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Setipiprant as a CRTh2 antagonist, and how does this inform preclinical experimental design?

this compound selectively antagonizes the prostaglandin D2 (PGD2) receptor CRTh2, inhibiting eosinophil and basophil activation and reducing Th2 cytokine release (e.g., IL-4, IL-5, IL-13) . Preclinical studies should focus on in vitro binding assays (e.g., CRTh2 receptor affinity) and in vivo models of allergic inflammation (e.g., allergen-induced airway hyper-responsiveness in rodents). Key metrics include IC50 values, dose-response curves, and cytokine profiling. Experimental designs must include appropriate controls (e.g., vehicle and active comparators like cetirizine) and standardized allergen challenges .

Q. What are the primary metabolic pathways of this compound in humans, and how should researchers analyze its pharmacokinetic (PK) data?

this compound undergoes extensive hepatic metabolism, primarily via epoxidation of the naphthyl ring, hydroxylation, and subsequent methylation/glucuronidation. Unchanged this compound accounts for 53.8% of the administered dose in feces and 3.8% in urine . Researchers should use radio-labeled (14C) studies to track metabolites, quantify excretion (feces vs. urine), and employ liquid chromatography-mass spectrometry (LC-MS) for plasma metabolite profiling. Key parameters include Cmax, AUC0–t, and t1/2, with attention to intersubject variability in PK profiles .

Q. How should clinical trials for this compound be structured to evaluate efficacy in allergic rhinitis?

Phase 2/3 trials should adopt randomized, double-blind, placebo- and active-referenced designs. For seasonal allergic rhinitis, enrollment criteria must include confirmed sensitivity to allergens (e.g., Mountain Cedar pollen ≥50 grains/m³ for ≥3 days) . Primary endpoints often focus on symptom scores (e.g., Total Nasal Symptom Score), while secondary endpoints may include cytokine levels or eosinophil counts. Dosing regimens (e.g., 1000 mg b.i.d.) should be validated against safety profiles from prior studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s excretion data between fecal and urinary pathways?

While 50% of unchanged this compound is recovered in feces, metabolites like M7 (15.3% in feces, 4.8% in urine) suggest enterohepatic recirculation or incomplete intestinal absorption . To clarify, researchers should:

- Conduct bile duct-cannulated animal studies to track enterohepatic recycling.

- Compare metabolite stability in acidic (gastric) vs. alkaline (intestinal) conditions.

- Use stable isotope tracers to differentiate first-pass vs. systemic metabolism .

Q. What methodological considerations are critical for optimizing this compound’s clinical trial design in androgenetic alopecia (AGA)?

Trials should prioritize:

- Population : Males aged 18–50 with Hamilton-Norwood III-V AGA, confirmed via trichoscopy/biopsy.

- Intervention : Topical vs. oral this compound, with dosing informed by CRTh2 receptor saturation data .

- Outcomes : Anagen/telogen ratio changes (histopathology) and PGD2 levels in scalp biopsies.

- Controls : Placebo and finasteride/dutasteride as active comparators. Statistical power must account for dropout rates observed in prior allergy trials (~10–15%) .

Q. What advanced analytical methods are recommended for characterizing this compound’s oxidative metabolites?

- Structural Elucidation : High-resolution LC-MS/MS with collision-induced dissociation (CID) to differentiate isomers (e.g., M7 vs. M9) .

- Quantification : Isotope dilution assays using deuterated internal standards.

- In Silico Prediction : Tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism and prioritize synthetic standards for confirmation .

Q. How can researchers integrate this compound’s anti-inflammatory effects into broader therapeutic frameworks (e.g., combination therapies)?

- Synergy Studies : Evaluate this compound with JAK inhibitors (e.g., tofacitinib) in Th2-driven pathologies like asthma or atopic dermatitis.

- Biomarker-Driven Cohorts : Stratify patients by baseline PGD2 levels or CRTh2 expression (flow cytometry of eosinophils) to identify responders .

- Systems Pharmacology : Develop PK/PD models linking receptor occupancy (CRTh2) to cytokine reduction, validated via Bayesian meta-analysis of Phase 2/3 data .

Q. Data Contradiction Analysis

- PK Discrepancies : Plasma t1/2 of this compound (12.5 h) vs. 14C-radioactivity (24.2 h) suggests metabolite accumulation . Researchers must differentiate parent drug vs. metabolite contributions using cold vs. radioactive methods.

- Clinical Efficacy : Phase 3 trials for allergic rhinitis failed to demonstrate superiority over cetirizine despite robust Phase 2 results . Potential confounders include pollen variability or insufficient dosing duration. Reanalysis of subpopulations (e.g., high eosinophils) may identify niche responders.

Q. Tables for Key Metabolic and PK Data

| Parameter | Value | Source |

|---|---|---|

| Fecal Excretion (Parent) | 50.0% of dose | |

| Urinary Excretion (Parent) | 3.8% of dose | |

| Main Metabolites | M7 (20.0%), M9 (9.3%) | |

| Plasma t1/2 (Parent) | 12.5 h | |

| Cmax (1000 mg b.i.d.) | 1,250 ng/mL |

Properties

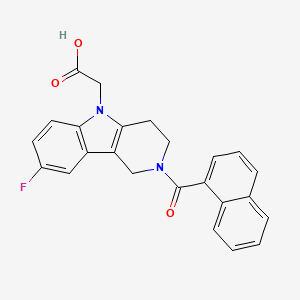

IUPAC Name |

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAXLPDVOWLUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235739 | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866460-33-5 | |

| Record name | Setipiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.